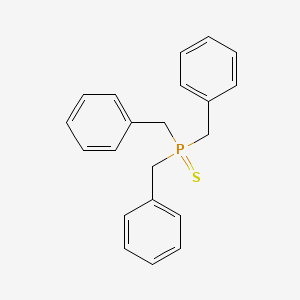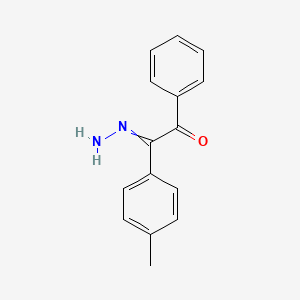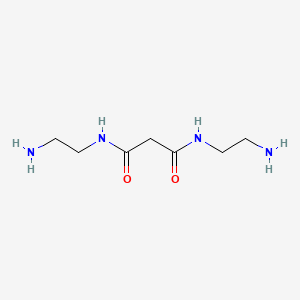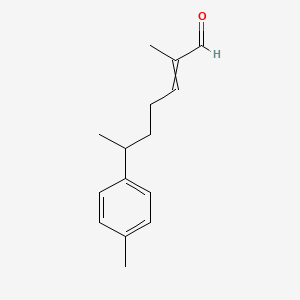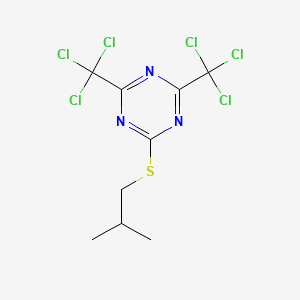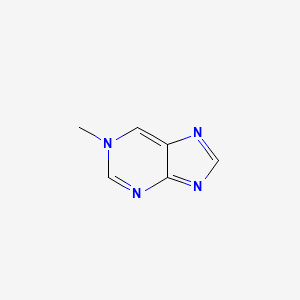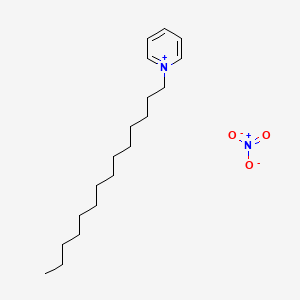
N,N-dimethyl-3-phenylprop-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-phenylprop-2-ynamide: is an organic compound with the molecular formula C11H11NO It is a member of the amide family, characterized by the presence of a phenyl group attached to a prop-2-ynamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkyne Addition Reaction: One common method for synthesizing N,N-dimethyl-3-phenylprop-2-ynamide involves the addition of a phenylacetylene to a dimethylamine under appropriate conditions. This reaction typically requires a catalyst such as palladium or copper to facilitate the addition.
Amidation Reaction: Another method involves the amidation of 3-phenylprop-2-ynoic acid with dimethylamine. This reaction can be carried out using coupling reagents like carbodiimides to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-dimethyl-3-phenylprop-2-ynamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the phenyl group or the amide nitrogen can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-dimethyl-3-phenylprop-2-ynamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of amide-hydrolyzing enzymes.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amide group can be modified to create analogs with enhanced biological activity or reduced toxicity.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-phenylprop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
N-phenylprop-2-ynamide: Similar structure but lacks the dimethyl groups on the amide nitrogen.
N,N-dimethyl-3-phenylprop-2-enamide: Similar structure but with a double bond instead of a triple bond in the propyl chain.
N,N-dimethyl-3-phenylprop-2-ynylamine: Similar structure but with an amine group instead of an amide group.
Uniqueness: N,N-dimethyl-3-phenylprop-2-ynamide is unique due to the presence of both a phenyl group and a triple bond in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
26218-50-8 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
N,N-dimethyl-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C11H11NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
JMXMVKLWRIOQGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C#CC1=CC=CC=C1 |
Löslichkeit |
>26 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
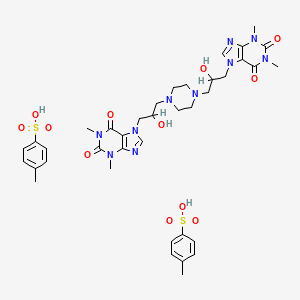
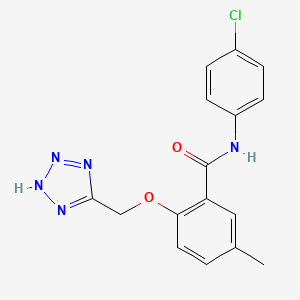
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
